Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
Overview
Description
Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The tert-butyl group and the amino group attached to the spirocyclic system contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2-azaspiro[33]heptane-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and isolation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a hydroxyl group instead of an amino group, which affects its reactivity and applications.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: This is a closely related compound with similar structural features but different functional groups.
Uniqueness
Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 7-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12/h8H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXISSJKZFYQLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745372 | |
Record name | tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330765-13-3 | |
Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330765-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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